molecular formula C20H20N2O3S B301082 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B301082
M. Wt: 368.5 g/mol
InChI Key: MHBVTNVIUJLDAD-JEFZPDFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one, also known as ETBHT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its remarkable biological properties. This compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The exact mechanism of action of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one exerts its biological effects by modulating various signaling pathways. For example, 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit several biochemical and physiological effects. For example, 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In addition, 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one is its potent biological activity against various diseases. 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one is also relatively easy to synthesize and purify, which makes it an attractive compound for medicinal chemistry research. However, one of the limitations of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one. One potential direction is to investigate the potential of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is to study the structure-activity relationship of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one and its derivatives to identify more potent and selective compounds. Additionally, the potential of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one as a tool for studying various signaling pathways and cellular processes should be explored in future research.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one involves the condensation reaction between 2-aminothiazole, 4-ethoxybenzaldehyde, and 2-hydroxybenzaldehyde in the presence of ethanol and glacial acetic acid. The reaction mixture is refluxed for several hours and then cooled to room temperature. The resulting solid product is filtered and purified using recrystallization with ethanol. The yield of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one is approximately 80%.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Several studies have shown that 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-3-22-19(24)18(13-14-7-5-6-8-17(14)23)26-20(22)21-15-9-11-16(12-10-15)25-4-2/h5-13,23H,3-4H2,1-2H3/b18-13-,21-20?

InChI Key

MHBVTNVIUJLDAD-JEFZPDFESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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